molecular formula C13H13FN4O2 B2709149 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 2034312-24-6

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone

Cat. No.: B2709149
CAS No.: 2034312-24-6
M. Wt: 276.271
InChI Key: ILGMQOXQZVGIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The triazole and azetidine rings are then coupled with the 4-fluorophenoxy group using suitable coupling agents and conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The triazole and azetidine rings may play a role in binding to these targets, while the fluorophenoxy group can influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

  • 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-chlorophenoxy)ethanone
  • 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-bromophenoxy)ethanone

Comparison: Compared to similar compounds, 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-fluorophenoxy)ethanone may exhibit unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability, bioavailability, and binding affinity to molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2/c14-10-1-3-12(4-2-10)20-9-13(19)17-7-11(8-17)18-6-5-15-16-18/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGMQOXQZVGIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)F)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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